Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is a heterocyclic compound that combines a furan ring and a thiophene ring. These types of compounds are known for their diverse biological and pharmacological activities. The presence of both furan and thiophene rings in the structure makes this compound particularly interesting for medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the formation of the furan and thiophene rings followed by their coupling. One common method involves the reaction of a furan derivative with a thiophene derivative under specific conditions. For example, the radical bromination of a methyl group followed by conversion into a phosphonate and subsequent reaction with a benzaldehyde derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar in structure but with an amino group instead of the hydroxyimino group.
Methyl 3-oxotetrahydrothiophene-2-carboxylate: Contains a tetrahydrothiophene ring instead of the furan ring.
Uniqueness
Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is unique due to the presence of both the furan and thiophene rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[5-(hydroxyiminomethyl)furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-11(13)10-8(4-5-17-10)9-3-2-7(16-9)6-12-14/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZAXLNIDSWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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